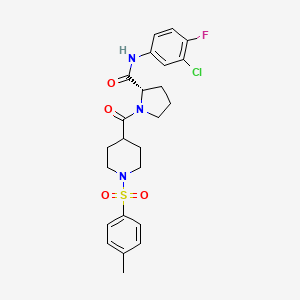

C24H27ClFN3O4S

Description

Contextualization of Advanced Small Molecules, Specifically Pyrrolopyridine Derivatives, in Modern Pharmaceutical Research

Advanced small molecules are at the forefront of modern pharmaceutical research, offering the potential for high specificity and oral bioavailability. Within this broad category, nitrogen-containing heterocyclic scaffolds are of particular interest due to their diverse biological activities. Pyrrolopyridines, the structural class to which Venetoclax belongs, have garnered significant attention in medicinal chemistry. fda.gov This scaffold is recognized for its ability to mimic the purine (B94841) ring of ATP, making pyrrolopyridine analogues effective as kinase inhibitors in oncology. nih.gov Their versatile structure allows for the creation of derivatives with a wide range of pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities. The successful development of pyrrolopyridine-based drugs underscores the importance of this chemical class in creating novel therapeutics that can address complex diseases.

Research Significance of C24H27ClFN3O4S within Targeted Drug Discovery and Development Paradigms

Venetoclax (this compound) holds profound significance in the realm of targeted drug discovery as the first-in-class, orally bioavailable small molecule that selectively inhibits the B-cell lymphoma 2 (BCL-2) protein. nih.govwikipedia.org The overexpression of BCL-2 is a hallmark of various hematologic malignancies, where it sequesters pro-apoptotic proteins, thereby preventing cancer cells from undergoing programmed cell death (apoptosis). wikipedia.org

Venetoclax was developed through a process of structure-based drug design to bind with high affinity to the BH3-binding groove of the BCL-2 protein, mimicking the action of pro-apoptotic BH3-only proteins. guidetopharmacology.org This specific binding displaces pro-apoptotic proteins, which can then activate the mitochondrial apoptosis pathway, leading to the death of cancer cells. nih.gov A key aspect of Venetoclax's development was engineering selectivity for BCL-2 over BCL-xL, another anti-apoptotic protein. Inhibition of BCL-xL is associated with on-target toxicity, specifically thrombocytopenia (low platelet counts). By selectively targeting BCL-2, Venetoclax achieves potent antitumor activity while sparing platelets, a significant advancement over its less selective predecessor, Navitoclax (ABT-263). nih.gov

The development of Venetoclax represents a landmark achievement in targeting protein-protein interactions, a notoriously challenging area in drug discovery. Its success has validated BCL-2 as a druggable target and has spurred further research into other protein-protein interaction inhibitors for various diseases.

Articulation of Key Academic Research Frontiers Pertaining to this compound

The advent of Venetoclax has opened up several key frontiers in academic research, aimed at optimizing its use and expanding its therapeutic potential.

Combination Therapies: A major area of investigation is the use of Venetoclax in combination with other anticancer agents. Research has shown that combining Venetoclax with hypomethylating agents (like azacitidine or decitabine) or other targeted therapies can lead to synergistic effects and improved outcomes in patients with acute myeloid leukemia (AML) and other hematologic malignancies. ashpublications.org Clinical trials are actively exploring various combination strategies to enhance efficacy and overcome resistance. cancer.gov

Mechanisms of Resistance: As with any targeted therapy, the emergence of resistance to Venetoclax is a significant clinical challenge. Academic research is focused on elucidating the molecular mechanisms of both primary and acquired resistance. Identified mechanisms include mutations in the BCL-2 protein that reduce drug binding affinity and the upregulation of other anti-apoptotic proteins, such as MCL-1 and BCL-xL, which can compensate for the inhibition of BCL-2. nih.govashpublications.orgnih.govumw.edu.pl Understanding these resistance pathways is crucial for developing strategies to circumvent them, such as the co-administration of MCL-1 or BCL-xL inhibitors.

Expansion to Solid Tumors: While highly effective in hematologic cancers, the potential of Venetoclax in treating solid tumors is an emerging research frontier. Preclinical studies are investigating its efficacy in solid tumors that exhibit BCL-2 dependence, such as neuroblastoma. nih.gov These investigations aim to identify biomarkers that can predict which solid tumor patients are most likely to respond to Venetoclax-based therapies. musechem.com

Methodological Frameworks Employed in the Investigation of this compound

A variety of sophisticated methodological frameworks are employed to investigate the pharmacology and clinical utility of Venetoclax.

In Vitro Assays:

Binding Assays: Techniques such as surface plasmon resonance (SPR) are used to quantify the binding affinity of Venetoclax to the BCL-2 protein and other BCL-2 family members, confirming its high selectivity.

Cell Viability and Apoptosis Assays: A range of cell-based assays are used to assess the cytotoxic effects of Venetoclax on cancer cell lines. These include assays that measure metabolic activity (e.g., MTT or CellTiter-Glo) and assays that specifically detect apoptosis, such as flow cytometry-based analysis of annexin (B1180172) V staining or caspase activation. nih.gov

Cytochrome c Release Assays: To confirm the mechanism of action, in vitro assays are performed using isolated mitochondria to demonstrate that Venetoclax induces the release of cytochrome c, a key step in the intrinsic apoptotic pathway. researchgate.netrndsystems.com

BH3 Profiling: This functional assay measures the mitochondrial apoptotic priming of cells, which can help predict their sensitivity to BCL-2 inhibitors like Venetoclax.

In Vivo Models:

Xenograft Models: Human cancer cell lines or patient-derived tumor tissues are implanted into immunodeficient mice to create xenograft models. These models are instrumental in evaluating the in vivo efficacy of Venetoclax as a single agent or in combination with other drugs, and for studying mechanisms of resistance. nih.gov

Clinical Trial Methodologies:

Phase I, II, and III Clinical Trials: The clinical development of Venetoclax has followed the standard progression of clinical trials. Phase I trials focus on determining the safety and optimal dosing regimen, often employing a dose-escalation design. nih.gov Phase II trials evaluate the efficacy of the drug in specific patient populations. nih.gov Phase III trials are large-scale, often randomized, controlled studies that compare the new treatment to the standard of care. nih.gov

Pharmacokinetic and Pharmacodynamic Studies: Throughout the clinical trials, extensive pharmacokinetic (PK) and pharmacodynamic (PD) studies are conducted. PK studies characterize the absorption, distribution, metabolism, and excretion of Venetoclax in patients. nih.govnih.govdovepress.com PD studies assess the biological effects of the drug on its target (BCL-2) and on cancer cells.

Observational and Real-World Studies: Following regulatory approval, observational and real-world studies are conducted to evaluate the effectiveness and safety of Venetoclax in a broader patient population and in routine clinical practice. nih.gov

Interactive Data Table: Key Properties of Venetoclax (this compound)

| Property | Value | Source |

| Molecular Formula | C45H50ClN7O7S | wikipedia.org |

| Molecular Weight | 868.44 g/mol | fda.gov |

| Mechanism of Action | Selective BCL-2 Inhibitor | wikipedia.org |

| Primary Therapeutic Area | Hematologic Malignancies | nih.gov |

| Metabolism | Predominantly by CYP3A4/5 | fda.gov |

| Elimination Half-life | Approximately 26 hours | fda.govwikipedia.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H27ClFN3O4S |

|---|---|

Molecular Weight |

508.0 g/mol |

IUPAC Name |

(2S)-N-(3-chloro-4-fluorophenyl)-1-[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C24H27ClFN3O4S/c1-16-4-7-19(8-5-16)34(32,33)28-13-10-17(11-14-28)24(31)29-12-2-3-22(29)23(30)27-18-6-9-21(26)20(25)15-18/h4-9,15,17,22H,2-3,10-14H2,1H3,(H,27,30)/t22-/m0/s1 |

InChI Key |

ANYHWTJUZNQILR-QFIPXVFZSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCC[C@H]3C(=O)NC4=CC(=C(C=C4)F)Cl |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCCC3C(=O)NC4=CC(=C(C=C4)F)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Chemical Derivatization of C24h27clfn3o4s

Elucidation of Novel and Optimized Synthetic Routes for Fluconazole (B54011)

The synthesis of Fluconazole has evolved significantly since its initial development. Original methods developed by Pfizer were based on the Snieckus direct ortho-lithiation of meta-difluorobenzene or a Friedel–Crafts acylation approach. mdpi.com Over the years, numerous improvements and alternative routes have been devised to enhance yield, selectivity, and process safety.

One common synthetic pathway begins with a Friedel-Crafts condensation of 1,3-difluorobenzene (B1663923) with chloroacetyl chloride using aluminum chloride (AlCl3) to yield α-chloro-2,4-difluoroacetophenone. lookchem.com This intermediate is then reacted with 1,2,4-triazole (B32235). The subsequent ketone is converted to an epoxide, which is finally treated again with 1,2,4-triazole to form the final product. lookchem.com Variations on this core strategy include altering the sequence of reactions, such as first condensing dichloroacetone with triazole, followed by a Grignard reaction with 2,4-difluorophenylmagnesium bromide. mdpi.com Other approaches have utilized s-triazine for the triazole ring-closure step or employed organometallic reagents like [(1H-1,2,4-triazol-1-yl)methyl]lithium. mdpi.com

More recent innovations include the development of a semi-continuous flow synthesis for the key epichlorohydrin (B41342) intermediate, which streamlines the process. mdpi.com Another novel method involves a visible-light-induced synthesis that proceeds via a regioselective radical oxo-amination step. mdpi.com

| Synthetic Strategy | Key Intermediates/Reagents | Reference |

|---|---|---|

| Friedel–Crafts Acylation | 1,3-difluorobenzene, Chloroacetyl chloride, 1,2,4-triazole, Trimethylsulfoxonium iodide | mdpi.comlookchem.com |

| Grignard Strategy | Dichloroacetone, 1,2,4-triazole, 2,4-difluorophenylmagnesium bromide | mdpi.com |

| Organolithium Approach | [(1H-1,2,4-triazol-1-yl)methyl]lithium, 2,4-difluorobenzoyl chloride | mdpi.com |

| Visible-Light-Induced Synthesis | Radical oxo-amination step | mdpi.com |

| Continuous Flow | Epichlorohydrin intermediate | mdpi.com |

A significant challenge in Fluconazole synthesis is controlling the regioselectivity of the oxirane ring-opening step. To address this, a method was developed that avoids the oxirane intermediate altogether, thereby solving the regioselectivity issue. mdpi.comresearchgate.net This improved process involves the synthesis of an amino fluconazole derivative as a key step. mdpi.com Another patented strategy focuses on enhancing selectivity by using aminotriazole in the initial condensation step. mdpi.com

Stereoselectivity is crucial as enantiomers of Fluconazole analogues can exhibit different biological activities and toxicity profiles. mdpi.com For instance, in certain analogues, the (+) enantiomer has shown significantly stronger antifungal activity and lower toxicity than the (-) enantiomer. mdpi.com Achieving enantiomerically pure products often involves asymmetric synthesis or resolution of racemic mixtures. One sophisticated approach involves the use of a tellurium reagent for the in-situ transformation of racemic epichlorohydrin to an allylic alcohol, followed by a Sharpless asymmetric epoxidation to yield an enantiomerically pure epoxide, which serves as a key building block. mdpi.com

The principles of green chemistry, which aim to reduce waste, minimize hazards, and improve energy efficiency, have been applied to Fluconazole synthesis. jddhs.comnih.gov A notable example is the use of nano-silica sulfuric acid (nano-SSA) as a reusable, heterogeneous solid acid catalyst. bas.bgresearchgate.net The application of nano-SSA in certain steps of the synthesis has been shown to increase reaction yields and shorten reaction times compared to traditional methods. bas.bg This catalyst is used to activate carbonyl groups, facilitating subsequent reactions, such as the N1-alkylation of 1H-1,2,4-triazole. bas.bg The use of such solid catalysts simplifies the isolation of products and reduces the environmental impact associated with corrosive and difficult-to-handle homogeneous catalysts. bas.bg

| Green Chemistry Approach | Catalyst/Method | Advantages | Reference |

|---|---|---|---|

| Heterogeneous Catalysis | Nano-silica sulfuric acid (nano-SSA) | Increased yield, shorter reaction time, catalyst reusability, comfortable isolation | bas.bg |

| Alternative Solvents | Use of ionic liquids in certain steps | Improved results, potential for recycling | bas.bg |

Exploration of Chemo-enzymatic and Biocatalytic Approaches in Fluconazole Production and Modification

Chemo-enzymatic methods, which combine chemical synthesis with biological catalysis, offer powerful tools for producing complex molecules like Fluconazole with high selectivity. nih.gov These approaches leverage the high chemo-, regio-, and stereoselectivity of enzymes to perform transformations that are challenging to achieve with conventional chemistry. nih.gov

Enzymes are particularly valuable for the synthesis of optically enriched Fluconazole analogues. A successful application involves the use of Candida antarctica lipase (B570770) B (CAL-B) for the kinetic resolution of a key epoxide intermediate. nih.govnih.gov The enzyme selectively catalyzes the aminolysis of one enantiomer of the epoxide, allowing for the separation of an optically enriched fluconazole analogue and the unreacted epoxide enantiomer. nih.gov

Another enzymatic strategy employs a fungal epoxide hydrolase from Aspergillus niger to resolve a racemic epoxide precursor. mdpi.com This process is based on the kinetically controlled enzymatic hydrolysis of one enantiomer, enabling the synthesis of enantiopure analogues. mdpi.com Such biocatalytic resolutions are critical for developing analogues with improved therapeutic indices. nih.govmdpi.com

While direct microbial fermentation is not a primary route for the total synthesis of the Fluconazole scaffold, microbial systems are a source of the enzymes used in its biocatalytic modification. nih.gov Fungal strains, such as Aspergillus niger, are a known source of enzymes like epoxide hydrolases that can be applied to the synthesis of chiral intermediates for Fluconazole analogues. mdpi.com The broader field of tissue engineering utilizes microbial processes to create various scaffolds, demonstrating the potential of microorganisms in producing complex chemical structures. nih.gov Furthermore, some studies have explored formulating Fluconazole with microbial compounds to enhance its activity against resistant fungal biofilms, indicating a synergistic relationship between the synthetic drug and natural microbial products. europeanpharmaceuticalreview.com

Rational Design Strategies for Structural Diversification and Analogue Generation of Fluconazole

The emergence of drug-resistant fungal strains necessitates the development of new antifungal agents. nih.gov Rational design and structural diversification of the Fluconazole molecule are key strategies to address this challenge. nih.govnih.gov Modifications are typically focused on three main regions: the central hydroxyl group, the 2,4-difluorophenyl aromatic ring, and the 1,2,4-triazole rings. nih.govnih.gov

The goal of these modifications is to create more potent antifungal drugs with enhanced effectiveness, improved pharmacokinetic parameters, and better safety profiles. nih.gov For example, researchers have synthesized analogues where one of the triazole rings is replaced by other heterocyclic systems, such as a 1,2,3-triazole unit or a thiadiazole and substituted phenylurea scaffold. nih.govnih.gov Other designs involve introducing substituents into the methylene (B1212753) group or modifying the carboaromatic ring with different halogen or phenoxy groups. mdpi.com

Computational methods, including molecular docking, play a crucial role in this rational design process. nih.govresearchgate.net By simulating the binding of designed analogues to the active site of the target enzyme, lanosterol (B1674476) 14α-demethylase (CYP51), researchers can predict their potential efficacy and gain insights into the structural basis for inhibition. nih.govnih.gov This in-silico approach allows for the prioritization of the most promising candidates for chemical synthesis and biological evaluation. tandfonline.com

Scaffold Hopping and Bioisosteric Replacement Studies for Tianeptine Analogues

Scaffold hopping and bioisosteric replacement are key strategies in drug design to access novel chemical entities, modify physicochemical properties, and improve metabolic stability while retaining desired biological activity. nih.govresearchgate.net Bioisosteric replacement involves substituting functional groups with others that possess similar biological or physical properties, whereas scaffold hopping entails replacing the core molecular framework with a structurally distinct one that preserves the geometric arrangement of key functional groups. nih.gov

In the context of Tianeptine, a primary metabolic pathway involves N-demethylation. nih.govacs.org To address this, synthetic efforts have focused on modifying the N-methyl moiety of the sultam ring, which represents a form of scaffold modification. nih.gov Researchers have designed and synthesized tetracyclic and pentacyclic analogues where the sultam nitrogen is incorporated into a new fused ring system. thieme-connect.com This strategic modification eliminates the N-methyl group, aiming to block the metabolic N-demethylation pathway. nih.gov These new heterocyclic systems, such as indolo[1,7-bc] thieme-connect.comthieme-connect.combenzothiazepines and 5,6-dihydroquino[1,8-bc] thieme-connect.comthieme-connect.combenzothiazepines, serve as novel scaffolds that maintain the essential pharmacophoric features of the original dibenzothiazepine core while introducing potentially improved metabolic stability. thieme-connect.comresearchgate.net

Another approach involves creating hybrid molecules by conjugating the Tianeptine scaffold with other pharmacophores. nih.gov For instance, the heptanoic acid side chain of Tianeptine has been replaced with linkers of varying carbon chain lengths, which are then coupled to molecules like serotonin (B10506). nih.gov This strategy explores bioisosteric replacement of the entire side chain to develop multifunctional compounds. nih.gov

| Original Scaffold/Moiety | Modification Strategy | Resulting Analogue Type | Synthetic Goal |

| Dibenzo[c,f] thieme-connect.comthieme-connect.comthiazepine with N-methyl group | Scaffold Modification (Ring Fusion) | Tetracyclic & Pentacyclic fused-ring systems | Block metabolic N-demethylation |

| Heptanoic acid side chain | Bioisosteric Replacement (Side chain hybridization) | Tianeptine-Serotonin Conjugates | Develop multifunctional compounds |

| Heptanoic acid side chain | Bioisosteric Replacement (Side chain hybridization) | Tianeptine-Pregabalin Conjugates | Develop multifunctional compounds |

Fragment-Based Design and Synthesis of Tianeptine Analogues

Fragment-based drug design (FBDD) is a method for identifying lead compounds by starting with small molecular fragments that are subsequently grown or linked together to produce a final molecule with higher affinity. nih.govmdpi.com While formal FBDD campaigns for Tianeptine are not extensively documented, the principles of fragment-based synthesis are evident in the creation of complex, multifunctional derivatives.

The synthesis of hybrid Tianeptine analogues exemplifies a fragment-linking approach. nih.gov In these efforts, the core Tianeptine structure, specifically the 3-chloro-6-methyl-6,11-dihydrodibenzo[c,f] thieme-connect.comthieme-connect.comthiazepine 5,5-dioxide, acts as a primary fragment. nih.gov This core fragment is then synthetically linked to other pharmacophoric fragments, such as those derived from serotonin, tryptamine, pregabalin, and fluoxetine, via amide or amine linkers of various lengths. nih.gov

For example, the synthesis of Tianeptine-serotonin hybrids involved first preparing Tianeptine derivatives with different alkanoic acid side chains (fragments serving as linkers) and then coupling these with the serotonin fragment. nih.gov A different synthetic route involved reductive amination to connect a Tianeptine-derived aldehyde with fragments like serotonin or fluoxetine, creating an amine linker. nih.gov This modular approach, combining distinct molecular fragments (core, linker, and secondary pharmacophore), allows for the systematic exploration of structure-activity relationships and the development of novel chemical entities with potentially synergistic activities. nih.gov

| Core Fragment | Linker Fragment | Secondary Pharmacophore Fragment | Resulting Hybrid Compound |

| Tianeptine core | Alkanoic acid | Serotonin | Tianeptine-Serotonin Hybrid nih.gov |

| Tianeptine core | Amide bond | Pregabalin | Tianeptine-Pregabalin Hybrid nih.gov |

| Tianeptine core | Aminoalkanol | Fluoxetine | Tianeptine-Fluoxetine Hybrid nih.gov |

Application of Advanced Computational Chemistry in Guiding Tianeptine Synthesis and Reaction Prediction

Advanced computational chemistry plays a crucial role in modern drug discovery, offering insights that guide the design and synthesis of new molecules. In the study of Tianeptine and its analogues, computational methods, including 3D modeling and the analysis of X-ray crystal structures, have been instrumental in understanding its structure-activity relationships (SAR). nih.gov

Structural analysis of the Tianeptine hydrochloride salt via X-ray crystallography revealed that the seven-membered sultam ring adopts a boat-like conformation. nih.gov This detailed 3D structural information, combined with molecular modeling, has helped rationalize the importance of specific functional groups for biological activity. For example, such studies have suggested the sulfonamide group is a key feature for the molecule's interactions with its biological targets. nih.gov

This structural understanding directly guides synthetic chemistry efforts. By identifying which parts of the scaffold are essential for activity and which can be modified, computational models provide a blueprint for designing novel analogues. nih.gov For instance, SAR studies guided by these models have explored modifications to four key structural aspects: the length of the heptanoic acid side chain, the terminal carboxylic acid group, the chlorine substituent on the aromatic ring, and the nature of the tricyclic system itself. acs.org This rational, structure-based design approach allows chemists to focus their synthetic efforts on compounds that are most likely to succeed, thereby streamlining the discovery process and avoiding the synthesis of non-viable derivatives. While specific applications in predicting reaction outcomes for Tianeptine synthesis are not widely detailed, the use of computational tools to guide the design of synthetic targets is a critical application of the technology. nih.govacs.org

Dissection of Molecular Mechanisms of Action and Target Engagement of C24h27clfn3o4s

Comprehensive Elucidation of Specific Binding Interactions and Modes of C24H27ClFN3O4S

Characterization of the Indazole Moiety's Role in this compound Ligand-Target Recognition (e.g., π-stacking, hydrogen bonding networks)

No data is available to characterize the specific role of an indazole moiety in a compound with the formula this compound.

Conformational Dynamics of this compound Upon Target Binding

Information on the conformational changes of this compound upon binding to a biological target is not available.

Quantitative Analysis of this compound Ligand-Target Engagement (e.g., kinetics, thermodynamics)

No quantitative data on the kinetics or thermodynamics of this compound binding to any biological target has been found.

Identification and Exhaustive Characterization of this compound Biological Targets

Enzyme Inhibition/Activation Kinetics and Mechanisms by this compound

There are no studies available detailing the enzyme inhibition or activation kinetics for this specific compound.

Receptor Binding and Activation/Antagonism Profiles of this compound (e.g., G-protein coupled receptor agonist activity)

The receptor binding profile and any agonist or antagonist activity of this compound have not been documented in publicly available research.

The level of detailed investigation you've requested is typically associated with well-established drugs or compounds in late-stage clinical development that have been the subject of numerous peer-reviewed studies. For novel or less-characterized compounds, such a comprehensive dataset is often proprietary or not yet published.

Therefore, it is not possible to provide a detailed article with the specific research findings and data tables you've outlined for the compound this compound. Any attempt to do so would involve speculation or the use of data from unrelated molecules, which would not be scientifically accurate.

If this compound is a compound of specific interest, further information might be found in specialized chemical libraries, patent applications, or internal research documents not accessible through public searches.

Preclinical Pharmacological Characterization and Biological Activity of C24h27clfn3o4s

In Vitro Pharmacological Profiling

In vitro profiling is essential for determining a compound's specific biological activities in a controlled, non-living system. excelleratebio.com This typically involves a tiered or panel-based approach to screen the compound against a wide array of biological targets to identify desired activities and potential off-target effects that could lead to adverse reactions. eurofinsdiscovery.comreactionbiology.com

Assessment of Target Selectivity and Potency across a Panel of Biological Assays

The initial step in characterizing a new compound is to determine its potency and selectivity. Potency is a measure of the concentration of the compound required to produce a specific effect, while selectivity refers to its ability to interact with a specific target over others. informahealthcare.combmj.com This is often accomplished by screening the compound against large panels of receptors, enzymes, ion channels, and transporters. news-medical.net

These screening panels can range from a core set of targets known to be involved in adverse drug reactions to much broader, comprehensive panels for a deeper mechanistic understanding. eurofinsdiscovery.comreactionbiology.com The results are typically reported as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which quantifies the compound's potency at a specific target. High selectivity for the intended target with minimal interaction with other targets is a desirable characteristic for a drug candidate. wustl.edu

Interactive Table: Example Data Format for Target Selectivity Panel

Below is a hypothetical representation of how selectivity data for a compound might be presented.

| Target Class | Specific Target | Assay Type | Potency (IC50/EC50) |

| GPCR | Dopamine D2 Receptor | Binding Assay | 50 nM |

| Kinase | EGFR | Enzymatic Assay | > 10 µM |

| Ion Channel | hERG | Electrophysiology | > 10 µM |

| Transporter | SERT | Uptake Assay | 15 nM |

This table is for illustrative purposes only and does not represent actual data for C24H27ClFN3O4S.

Functional Reporter Assays and Cellular Bioactivity Studies

Following binding and enzymatic assays, functional reporter assays are used to measure the biological activity of a compound within a living cell. nih.govpromega.jp These assays link the activation of a specific signaling pathway to the expression of an easily measurable "reporter" gene, such as luciferase or green fluorescent protein (GFP). thermofisher.comindigobiosciences.com By measuring the output of the reporter, researchers can determine whether the compound acts as an agonist (activator) or antagonist (inhibitor) of a particular pathway. indigobiosciences.com

Cellular Pharmacodynamics and Pathway Modulation

Cellular pharmacodynamics investigates the biochemical and physiological effects of a compound on cells and the time course of these effects. It aims to link the compound's interaction with its target to a measurable downstream cellular response.

Impact on Cellular Excitation, Signaling Cascades, and Ion Channel Modulation

Many drugs exert their effects by modulating cellular excitability, intracellular signaling cascades, or the function of ion channels. nih.gov For instance, a compound might alter a cell's membrane potential by opening or closing specific ion channels, a key mechanism for drugs targeting the nervous or cardiovascular systems. nih.gov

The effect on signaling cascades is often studied using techniques like Western blotting to measure the phosphorylation status of key proteins within a pathway, such as the MAPK or PI3K/Akt pathways. mdpi.combiorxiv.org Changes in protein phosphorylation indicate that the compound is actively modulating the signaling network downstream of its primary target. The modulation of ion channels like calcium or potassium channels is critical, as they regulate numerous cellular processes, including neurotransmission, muscle contraction, and cell proliferation. nih.govnih.gov

Investigation of this compound-Induced Cellular Responses (e.g., apoptosis, proliferation, differentiation)

A key part of characterization is understanding how a compound affects fundamental cellular processes. Assays for proliferation (e.g., BrdU or Ki67 staining) determine if a compound stimulates or inhibits cell division. mdpi.com Apoptosis, or programmed cell death, is another critical endpoint, often measured by detecting the activation of caspases or through Annexin (B1180172) V staining. uran.rufrontiersin.org The ability of a compound to induce apoptosis is a desirable trait for anti-cancer agents. mdpi.com Furthermore, in fields like regenerative medicine, the capacity of a compound to guide stem cell differentiation into specific lineages (e.g., osteoblasts, neurons) is a primary focus. frontiersin.orgaging-us.com

Interactive Table: Example Data Format for Cellular Response Assays

This table illustrates how results from cellular response studies might be formatted.

| Cellular Process | Assay Type | Cell Line | Result (at tested concentration) |

| Proliferation | BrdU Incorporation | HeLa | 45% inhibition |

| Apoptosis | Caspase-3/7 Activity | Jurkat | 3.5-fold increase |

| Differentiation | Alizarin Red Staining | hMSCs | Increased mineralization |

This table is for illustrative purposes only and does not represent actual data for this compound.

Gene Expression and Proteomic Analysis Following Treatment

To gain a global, unbiased view of a compound's effects, researchers often turn to "omics" technologies. augusta.edu Gene expression analysis, using techniques like RNA sequencing or microarrays, reveals which genes are turned on or off in response to the compound. This can help identify the broader biological pathways being affected and may uncover unexpected mechanisms of action. augusta.edu

Similarly, proteomic analysis via mass spectrometry quantifies changes in the levels of thousands of proteins within the cell after treatment. nih.govnih.gov This provides a direct look at the functional machinery of the cell and can confirm that changes in gene expression translate to changes at the protein level. aging-us.combiorxiv.org Both approaches provide comprehensive datasets that are invaluable for understanding a compound's full biological impact. nih.gov

Table of Compound Names

| Chemical Formula | Common Name(s) |

| This compound | Not Publicly Identified |

Preclinical Pharmacokinetic Research and Absorption, Distribution, Metabolism, Excretion (ADME) Implications for this compound (emphasizing in vitro and animal models)

In Vitro Metabolic Stability and Metabolite Identification of this compound

The metabolic fate of a new chemical entity is a critical component of its preclinical evaluation. Such investigations are typically conducted in vitro using systems that replicate mammalian metabolism, primarily involving liver-derived preparations. bioduro.com

Methodologies for Stability Assessment: The standard approach involves incubating the compound with liver microsomes or hepatocytes from various species, including humans, to predict its metabolic clearance in the body. nuvisan.com Liver microsomes contain a high concentration of cytochrome P450 (CYP450) enzymes, which are responsible for the majority of phase I metabolic reactions. nih.gov By measuring the rate at which the parent compound disappears over time, key parameters like metabolic half-life (t½) and intrinsic clearance (CLint) can be calculated. nih.gov

Metabolite Identification: Following incubation, advanced analytical techniques such as high-resolution mass spectrometry (HR-MS) are employed to detect and identify the structures of metabolites. celerion.com This process, known as metabolite profiling, is essential to determine if the compound is converted into major, unique, or disproportionate human metabolites, which require their own toxicological assessment. nuvisan.com While these are standard industry practices, specific data detailing the in vitro metabolic half-life, clearance rates, or the identified metabolites of FX-909 have not been made publicly available.

Tissue Distribution and Compartmentalization Studies of this compound in Preclinical Models

Understanding where a drug accumulates in the body is key to assessing its efficacy and potential off-target effects. For an anti-cancer agent like FX-909, achieving sufficient concentration at the tumor site is paramount. Preclinical studies have provided some insight into the distribution of FX-909 in animal models.

Findings from Xenograft Models: In vivo studies using mouse xenograft models of urothelial carcinoma have been central to characterizing FX-909. biorxiv.org The compound's ability to cause significant tumor regression, even at low oral doses, strongly implies that it effectively distributes to and accumulates in tumor tissue. flaretx.combiorxiv.org Further evidence of its distribution comes from pharmacodynamic analyses of tissues from these models. For instance, treatment with FX-909 led to a dose-dependent suppression of IL1B mRNA, a PPARG target gene, within the tumor samples, confirming the drug reached its intended site of action. biorxiv.org

Additionally, studies noted morphological changes in the adipose tissue of mice treated with higher doses of FX-909. biorxiv.org This observation indicates on-target effects of PPARG inhibition in fat cells, confirming the distribution of the compound to adipose compartments. biorxiv.org While these findings confirm distribution to key tissues, quantitative data on FX-909 concentrations across a full range of organs from preclinical models have not been published.

Table 1: Summary of Observed FX-909 Tissue Distribution in Preclinical Models

| Tissue | Model System | Observation | Implication | Source |

|---|---|---|---|---|

| Tumor | Mouse Xenograft | Potent tumor regression and suppression of target gene mRNA. | Effective distribution to and activity within the tumor microenvironment. | biorxiv.org |

| Adipose | Mouse Xenograft | Morphological changes consistent with PPARG inhibition. | Distribution to and on-target pharmacodynamic effects in fat tissue. | biorxiv.org |

Assessment of Blood-Brain Barrier Permeability for CNS-Active this compound Analogues

The ability of a drug to cross the blood-brain barrier (BBB) is a critical attribute for therapies targeting the central nervous system (CNS). nih.gov For compounds developed for non-CNS indications, assessing BBB permeability is still important to understand potential neurological side effects. The BBB's unique structure, featuring tight junctions and active efflux transporters, strictly limits the entry of many substances into the brain. nih.gov

Preclinical evaluation of BBB penetration can involve in vitro models, such as cell-based assays, or in vivo studies in animals where drug concentrations in brain tissue and cerebrospinal fluid are measured. accscience.com For FX-909, which is being developed for advanced solid tumors like urothelial carcinoma, extensive CNS penetration may not be a primary therapeutic goal. flaretx.com The exclusion criteria for its phase 1 clinical trial mention that patients with uncontrolled or symptomatic CNS metastases are ineligible, though those with stable, asymptomatic metastases may be allowed. yalemedicine.org However, there is no publicly available preclinical data that specifically characterizes the BBB permeability of FX-909 or its analogues.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of C24h27clfn3o4s Derivatives

Systematic Elucidation of Key Pharmacophoric Features and Critical Substituents in C24H27ClFN3O4S

The initial phase of SAR studies for this compound derivatives involves the systematic modification of the parent structure to identify the essential pharmacophoric features and critical substituents responsible for its biological activity. A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target.

To elucidate these features, researchers typically synthesize a series of analogues where specific parts of the this compound molecule are altered. For instance, the roles of the chlorine and fluorine atoms, the sulfonamide group, and various aromatic and aliphatic portions would be investigated. By comparing the biological activities of these analogues, a map of the key interaction points can be constructed.

Detailed research findings from such an approach might reveal, for example, that the chlorophenyl group is essential for high-affinity binding, while the fluorine substituent modulates metabolic stability. The sulfonamide moiety might be found to act as a critical hydrogen bond donor or acceptor, anchoring the molecule in the target's binding site.

| Compound ID | Modification from Parent this compound Structure | Relative Biological Activity (%) |

| This compound-Parent | - | 100 |

| Analogue 1 | Replacement of Chlorine with Hydrogen | 25 |

| Analogue 2 | Replacement of Fluorine with Hydrogen | 70 |

| Analogue 3 | Methylation of Sulfonamide Nitrogen | 15 |

| Analogue 4 | Removal of the Sulfonamide Group | <5 |

The data presented in the table above illustrates a hypothetical outcome of initial SAR studies. The significant drop in activity upon removal of the chlorine atom (Analogue 1) or modification of the sulfonamide group (Analogue 3 and 4) would strongly suggest these are critical pharmacophoric elements.

Rational Design and Synthesis of this compound Analogues for Optimized Activity, Selectivity, and Biological Performance

Armed with the initial SAR data, the next step is the rational design and synthesis of new analogues aimed at optimizing the compound's desirable properties. mdpi.com This process is iterative, with each new generation of compounds designed to answer specific questions and to improve upon the last. researchgate.net Optimization goals typically include enhancing potency, improving selectivity for the intended target over off-targets, and refining pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). mdpi.com

For the this compound series, rational design strategies might involve:

Bioisosteric Replacement: Swapping functional groups with others that have similar physical or chemical properties to improve potency or reduce toxicity. For example, replacing a carboxylic acid group with a tetrazole ring.

Conformational Constraint: Introducing cyclic structures or rigid linkers to lock the molecule into its bioactive conformation, which can enhance binding affinity and selectivity.

Structure-Based Design: If the three-dimensional structure of the biological target is known, computational docking studies can be used to design analogues that fit more precisely into the binding site and make more favorable interactions. nih.gov

The synthesis of these rationally designed compounds requires sophisticated organic chemistry techniques to achieve the desired molecular architectures. mdpi.com Each new analogue is then tested to evaluate its biological performance, providing feedback for the next cycle of design and synthesis.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of this compound Series

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling are computational techniques used to find mathematical relationships between the chemical structures of a series of compounds and their biological activities or physicochemical properties. conicet.gov.armeilerlab.orgnih.gov These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

For the this compound series, a QSAR model would be developed using a training set of synthesized analogues with known biological activities. The process involves:

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated that encodes its structural, electronic, and physicochemical properties (e.g., molecular weight, logP, polar surface area, electronic charges).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build an equation that correlates the descriptors with the observed biological activity. mdpi.com

Model Validation: The predictive power of the model is rigorously tested using both internal and external validation sets of compounds. mdpi.com

A hypothetical QSAR equation might look like: Biological Activity = (0.5 * LogP) - (2.1 * Polar Surface Area) + (1.3 * Dipole Moment) + Constant

Such a model could indicate that higher lipophilicity (LogP) and a larger dipole moment are beneficial for activity, while a large polar surface area is detrimental. QSPR models are developed similarly to predict properties like solubility, melting point, or metabolic stability. conicet.gov.armeilerlab.org

Impact of Molecular Topology, Stereochemistry, and Electronic Effects on this compound Biological Activity and Binding

The biological activity of this compound derivatives is profoundly influenced by their three-dimensional structure and electronic properties. researchgate.net

Molecular Topology: This refers to the way atoms are connected within the molecule, including its size, shape, and degree of branching. Even subtle changes in the carbon skeleton can alter how the molecule fits into its biological target.

Stereochemistry: Many molecules, including potentially this compound, can exist as stereoisomers (enantiomers or diastereomers), which are non-superimposable mirror images or non-mirror images, respectively. It is common for one stereoisomer to be significantly more active than the other because biological targets are themselves chiral. Therefore, the synthesis and testing of individual stereoisomers are essential to determine the most active configuration. nih.gov

Electronic Effects: The distribution of electrons within the molecule, influenced by the electronegativity of atoms like chlorine, fluorine, oxygen, and nitrogen, plays a key role in binding interactions. Electron-withdrawing or electron-donating groups can affect the acidity or basicity of nearby functional groups and modulate the strength of hydrogen bonds, electrostatic interactions, and pi-stacking with the target protein. researchgate.net

| Isomer | Stereochemical Configuration | Binding Affinity (nM) |

| Isomer A | (R)-configuration at chiral center 1 | 50 |

| Isomer B | (S)-configuration at chiral center 1 | 850 |

This hypothetical data for a pair of enantiomers of a this compound derivative clearly demonstrates the critical role of stereochemistry in biological activity.

Application of Fragment-Based Drug Design (FBDD) and Scaffold-Based Design to this compound Lead Optimization

Fragment-Based Drug Design (FBDD) and scaffold-based design are powerful strategies for lead optimization. nih.govresearchgate.net

Fragment-Based Drug Design (FBDD): This approach starts by identifying small chemical fragments (typically with molecular weights less than 300 Da) that bind weakly to the biological target. nih.gov These fragments are then grown or linked together to produce a more potent lead compound. springernature.com If a particular substructure of this compound, such as the chlorofluorophenyl group, is identified as a key binding element, it could be used as a starting point in an FBDD campaign to build novel lead compounds with improved properties. nih.gov

Scaffold-Based Design: This strategy focuses on retaining the core molecular framework (the scaffold) of a known active compound like this compound while systematically modifying the peripheral functional groups to optimize its properties. biosolveit.de Alternatively, in a process known as "scaffold hopping," the core structure itself is replaced with a different, structurally novel scaffold that maintains the same three-dimensional arrangement of the key pharmacophoric features. This can lead to new compound series with different intellectual property, improved properties, and potentially novel biological activities. biosolveit.de

These advanced design strategies, guided by SAR, QSAR, and structural biology, are integral to the successful optimization of lead compounds derived from the this compound series. researchgate.net

In Depth Cellular and Biochemical Investigations of C24h27clfn3o4s Effects

Comprehensive Analysis of C24H27ClFN3O4S Impact on Intracellular Signaling Pathways and Kinase Cascades

There are no publicly available scientific studies that have comprehensively analyzed the impact of this compound on intracellular signaling pathways or kinase cascades. Research has not yet detailed its potential interactions with key signaling molecules, such as protein kinases, phosphatases, or second messengers. Consequently, its mechanism of action at the level of cellular signaling remains uncharacterized in the public domain.

Exploration of this compound Modulation of Protein-Protein Interactions and Complex Formation

Information regarding the ability of this compound to modulate protein-protein interactions or the formation of protein complexes is not available in published literature. Studies employing techniques such as co-immunoprecipitation, yeast two-hybrid screening, or surface plasmon resonance to investigate the compound's binding partners and its effect on protein complex assembly have not been reported.

Investigation of this compound Effects on Cellular Organelle Function and Homeostasis

There is a lack of published research investigating the effects of this compound on the function and homeostasis of cellular organelles. Specific studies on its impact on mitochondrial respiration, endoplasmic reticulum stress, Golgi apparatus function, or lysosomal activity have not been documented. Therefore, its influence on the structural integrity and physiological roles of these organelles is currently unknown.

Detailed Studies of this compound-Mediated Changes in Metabolomic and Lipidomic Profiles

No detailed metabolomic or lipidomic studies on the effects of this compound are present in the public scientific record. High-throughput analyses to determine global changes in cellular metabolites and lipids following exposure to this compound have not been published. As a result, its impact on cellular metabolism and lipid profiles has not been elucidated.

Cellular Uptake, Efflux Mechanisms, and Subcellular Localization Studies of this compound

Publicly accessible data on the cellular uptake, efflux mechanisms, and subcellular localization of this compound is not available. Research to characterize the transporters involved in its entry into and exit from cells, as well as its distribution within subcellular compartments, has not been reported.

Advanced Drug Discovery and Development Research Paradigms for C24h27clfn3o4s

High-Throughput Screening (HTS) and Phenotypic Screening Strategies for C24H27ClFN3O4S Derivative Identification

The initial phase of discovering derivatives of this compound would likely commence with high-throughput screening (HTS). This process allows for the rapid assessment of large libraries of chemical compounds to identify "hits" that exhibit a desired biological activity. nih.gov These automated assays are crucial for efficiently narrowing down a vast chemical space to a manageable number of promising compounds. nih.gov

Parallel to HTS, phenotypic screening has re-emerged as a powerful strategy. technologynetworks.com Unlike target-based screening, which focuses on a specific molecular target, phenotypic screening identifies compounds based on their observable effects on cells or organisms. technologynetworks.comnih.gov This approach is particularly valuable when the specific molecular targets or disease mechanisms are not fully understood. nih.gov For a compound like this compound, phenotypic screening could uncover novel mechanisms of action and therapeutic applications by observing changes in cellular morphology, function, or viability. technologynetworks.comenamine.net

Key Screening Strategies for this compound Derivatives:

| Screening Type | Description | Application for this compound |

| High-Throughput Screening (HTS) | Automated testing of large compound libraries against a specific biological target. | To quickly identify derivatives with potential therapeutic activity. |

| Phenotypic Screening | Assesses the effect of compounds on the overall phenotype of a cell or organism. | To discover derivatives with desired effects, even without a known target, and to identify potential new therapeutic uses (drug repurposing). technologynetworks.comenamine.net |

| High-Content Imaging | A type of phenotypic screening that uses automated microscopy and image analysis. | To gather detailed data on how derivatives affect cellular morphology and function. |

Lead Identification, Optimization, and Preclinical Candidate Selection Strategies for this compound Analogues

Following the identification of initial hits, the next critical phase involves lead identification and optimization. This stage focuses on refining the chemical structure of the initial hits to improve their potency, selectivity, and pharmacokinetic properties. biosolveit.desubstack.com Medicinal chemists synthesize analogues of the lead compounds, systematically modifying parts of the molecule to understand the structure-activity relationships (SARs). biosolveit.de

The goal of lead optimization is to produce a preclinical candidate that meets a predefined Target Product Profile (TPP). criver.com This profile outlines the desired characteristics of the final drug, including efficacy, safety, and manufacturability. eurofinsdiscovery.com The selection of a preclinical candidate marks a significant milestone, transitioning the compound from discovery research to formal preclinical development. conceptlifesciences.com

Process of Lead Optimization and Candidate Selection:

| Step | Objective | Key Activities |

| Hit-to-Lead | To validate initial screening hits and identify promising lead series. | Synthesis of initial analogues, preliminary ADME (absorption, distribution, metabolism, and excretion) testing. eurofinsdiscovery.com |

| Lead Optimization | To enhance the properties of lead compounds to meet the TPP. biosolveit.de | Iterative cycles of chemical synthesis and biological testing, refinement of potency and selectivity, improvement of metabolic stability and bioavailability. substack.comcreative-biostructure.com |

| Preclinical Candidate Selection | To choose the single best compound to advance into formal safety testing. conceptlifesciences.com | Comprehensive in vitro and in vivo studies, assessment of preliminary safety and efficacy. criver.comeurofinsdiscovery.com |

Advanced Computational Approaches in this compound Drug Design and Optimization

Modern drug discovery heavily relies on computational methods to accelerate the design and optimization process. amazon.com For a compound like this compound, these approaches would be integral in predicting its behavior and guiding its development.

Molecular docking predicts the preferred orientation of a molecule when bound to a target protein, helping to understand the binding mode and affinity. Following docking, molecular dynamics (MD) simulations can provide a more detailed view of the conformational changes and interactions of the compound within the biological target over time. nih.gov

Free energy calculations, such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI), offer quantitative predictions of binding affinities. researchgate.netschrodinger.com These methods are computationally intensive but can provide highly accurate estimates of a compound's potency, guiding the prioritization of which analogues to synthesize. nih.govrsc.org

Virtual screening involves the computational screening of large libraries of virtual compounds to identify those most likely to bind to a drug target. europa.euresearchgate.net This can be either structure-based, requiring a 3D structure of the target, or ligand-based, using the knowledge of other active molecules.

De novo design, on the other hand, involves designing a molecule from scratch or by modifying an existing one to fit the binding site of a target protein. europa.euresearchgate.net These methods can propose novel chemical scaffolds that might not be present in existing compound libraries. nih.gov

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. ox.ac.ukf1000research.com These technologies can analyze vast datasets to predict the properties of molecules, identify potential drug targets, and even design new compounds. researchgate.netnih.gov For this compound research, AI and ML could be applied to:

Predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Develop quantitative structure-activity relationship (QSAR) models. creative-biostructure.com

Generate novel molecular structures with desired properties using generative models. mdpi.com

Quantitative Systems Pharmacology (QSP) and Physiologically Based Pharmacokinetic (PBPK) Modeling for this compound

Quantitative Systems Pharmacology (QSP) integrates computational modeling and experimental data to understand the interaction between a drug and a biological system in a holistic manner. allucent.comwikipedia.org QSP models can help to predict a drug's efficacy and identify potential biomarkers. nih.govnih.gov

Physiologically Based Pharmacokinetic (PBPK) modeling is a mathematical technique used to predict the ADME of a compound in different species, including humans. wikipedia.orgwiley.comamazon.com By creating a whole-body model with compartments representing different organs, PBPK can simulate how a compound like this compound would be distributed and eliminated in the body. wikipedia.orgnih.gov This is crucial for predicting human pharmacokinetics before clinical trials and is increasingly used in regulatory submissions. nih.gov

Modeling and Simulation in Drug Development:

| Model Type | Purpose | Application to this compound |

| QSP | To understand the dynamic interactions between the drug and the biological system, predicting efficacy and safety. allucent.comwikipedia.org | To build a mechanistic understanding of how the compound affects disease pathways and to inform clinical trial design. allucent.com |

| PBPK | To predict the absorption, distribution, metabolism, and excretion (ADME) of the compound in the body. wikipedia.org | To simulate pharmacokinetic profiles in virtual patient populations and to support dosing decisions in clinical trials. nih.gov |

Emerging Research Directions and Future Perspectives for C24h27clfn3o4s

Exploration of Novel Therapeutic Areas and Disease Indications for C24H27ClFN3O4S Based on Preclinical Target Engagement and Mechanism of Action

Without an identified target or mechanism of action for this compound, the exploration of novel therapeutic areas is purely hypothetical. Future research would first need to determine the biological targets of this compound. Once a target is validated, preclinical studies could elucidate its mechanism of action, paving the way for investigating its potential in various disease indications.

Integration of Advanced Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Research

The application of omics technologies is integral to modern drug discovery and development. For a novel compound like this compound, these technologies could be pivotal.

| Omics Technology | Potential Application in this compound Research |

| Genomics | To identify genetic biomarkers that may predict a patient's response to the compound. |

| Proteomics | To understand the compound's effect on protein expression and post-translational modifications, offering insights into its mechanism of action and potential off-target effects. |

| Metabolomics | To analyze changes in metabolic pathways upon treatment with the compound, which can help in understanding its physiological effects and identifying biomarkers of efficacy. |

Development and Application of Complex In Vitro and Ex Vivo Model Systems for this compound Efficacy Assessment

To assess the efficacy of this compound, researchers would need to develop and utilize advanced model systems that can accurately mimic human physiology. These could include 3D cell cultures, organoids, and patient-derived xenografts. Such models would be instrumental in preclinical efficacy and safety assessment before moving to in-vivo studies.

Addressing Translational Research Challenges and Opportunities for this compound

Translational research aims to bridge the gap between preclinical findings and clinical applications. For an unidentified compound, the challenges are immense, starting with the basic characterization of its pharmacokinetic and pharmacodynamic properties. Opportunities would arise from a clear understanding of its mechanism of action, which could guide the design of clinical trials and patient selection strategies.

Collaborative Research Frameworks and Open Science Initiatives in this compound Discovery

The discovery and development of a new chemical entity often benefit from collaborative efforts. Establishing research frameworks involving academia, industry, and government agencies could accelerate the investigation of this compound. Open science initiatives, where data and research findings are shared freely, could also foster innovation and prevent duplication of effort.

Q & A

Q. How to design a metabolomics study to identify off-target effects of this compound?

- Methodological Answer : Use untargeted LC-MS/MS metabolomics with polarity switching. Apply multivariate analysis (PCA, OPLS-DA) to differentiate metabolite profiles. Validate findings with stable isotope tracing and pathway enrichment analysis (KEGG, Reactome) .

Q. What protocols ensure reproducibility in scaled-up synthesis of this compound?

Q. How to validate the selectivity profile of this compound across related biological targets?

- Methodological Answer : Perform panel screening against homologous proteins (e.g., kinase family isoforms). Use counter-screening assays with orthogonal detection methods (e.g., fluorescence polarization vs. radiometric). Apply structure-activity relationship (SAR) analysis to refine selectivity .

Methodological Notes

- Data Contradiction Analysis : Cross-validate conflicting results using orthogonal techniques (e.g., SPR vs. ITC for binding affinity) and statistical rigor (e.g., confidence intervals, p-value adjustments) .

- Experimental Replicability : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra, crystallographic data, and assay protocols in public repositories .

- Ethical Compliance : For in vivo studies, follow ARRIVE guidelines for experimental design and reporting to ensure translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.